molecular formula C12H8N6O2S B14295074 Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- CAS No. 125792-04-3

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-

Katalognummer: B14295074
CAS-Nummer: 125792-04-3
Molekulargewicht: 300.30 g/mol
InChI-Schlüssel: SAHPFDXYNBAFCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is a chemical compound that features a benzene ring substituted with azido and sulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- typically involves the introduction of azido groups onto a benzene ring that already contains a sulfonyl group. This can be achieved through a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- can undergo various types of chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- involves the interaction of its azido and sulfonyl groups with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating electrophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-azido-4-methyl-: Similar structure with a methyl group instead of a sulfonyl group.

    Benzene, azido-: Contains a single azido group on the benzene ring.

    Benzene, 1-azido-4-chloro-: Contains a chloro group instead of a sulfonyl group.

Uniqueness

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is unique due to the presence of both azido and sulfonyl groups on the benzene ring

Eigenschaften

CAS-Nummer

125792-04-3

Molekularformel

C12H8N6O2S

Molekulargewicht

300.30 g/mol

IUPAC-Name

1-azido-3-(4-azidophenyl)sulfonylbenzene

InChI

InChI=1S/C12H8N6O2S/c13-17-15-9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)16-18-14/h1-8H

InChI-Schlüssel

SAHPFDXYNBAFCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.